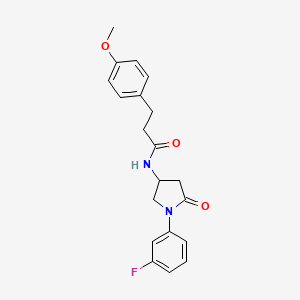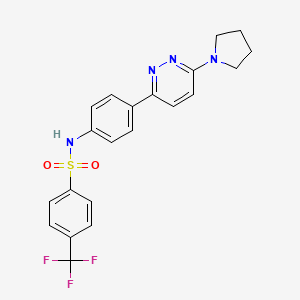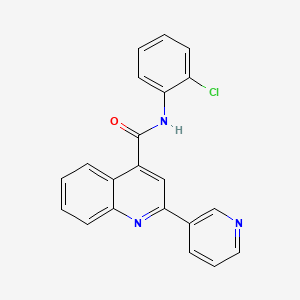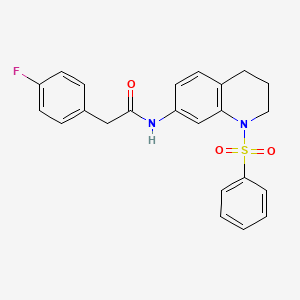
N-(1-(3-fluorophenyl)-5-oxopyrrolidin-3-yl)-3-(4-methoxyphenyl)propanamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-(1-(3-fluorophenyl)-5-oxopyrrolidin-3-yl)-3-(4-methoxyphenyl)propanamide is a synthetic organic compound that has garnered interest in various fields of scientific research This compound features a pyrrolidinone ring substituted with a fluorophenyl group and a methoxyphenyl propanamide moiety
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of N-(1-(3-fluorophenyl)-5-oxopyrrolidin-3-yl)-3-(4-methoxyphenyl)propanamide typically involves multi-step organic reactions. One common synthetic route includes the following steps:
Formation of the Pyrrolidinone Ring: This can be achieved through a cyclization reaction involving an appropriate amine and a carbonyl compound.
Introduction of the Fluorophenyl Group: This step often involves a nucleophilic aromatic substitution reaction where a fluorine atom is introduced to the phenyl ring.
Attachment of the Methoxyphenyl Propanamide Moiety: This can be done through an amide bond formation reaction, typically using coupling reagents such as N,N’-dicyclohexylcarbodiimide (DCC) or 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC).
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic route to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, advanced purification techniques, and green chemistry principles.
Análisis De Reacciones Químicas
Types of Reactions
N-(1-(3-fluorophenyl)-5-oxopyrrolidin-3-yl)-3-(4-methoxyphenyl)propanamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.
Reduction: Reduction reactions can be used to alter the oxidation state of the compound, potentially leading to different derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.
Substitution: Reagents like halogens (e.g., chlorine, bromine) and nucleophiles (e.g., amines, alcohols) are commonly employed.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield a carboxylic acid derivative, while reduction could produce an alcohol or amine derivative.
Aplicaciones Científicas De Investigación
N-(1-(3-fluorophenyl)-5-oxopyrrolidin-3-yl)-3-(4-methoxyphenyl)propanamide has several scientific research applications:
Chemistry: It serves as a building block for the synthesis of more complex molecules and materials.
Biology: The compound can be used in studies of enzyme inhibition and protein-ligand interactions.
Industry: It may be used in the production of advanced materials with specific properties, such as polymers and coatings.
Mecanismo De Acción
The mechanism by which N-(1-(3-fluorophenyl)-5-oxopyrrolidin-3-yl)-3-(4-methoxyphenyl)propanamide exerts its effects depends on its specific application. In medicinal chemistry, it may act as an inhibitor of certain enzymes or receptors, modulating biological pathways involved in disease processes. The molecular targets and pathways involved would be identified through biochemical assays and molecular modeling studies.
Comparación Con Compuestos Similares
Similar Compounds
- N-(1-(3-chlorophenyl)-5-oxopyrrolidin-3-yl)-3-(4-methoxyphenyl)propanamide
- N-(1-(3-bromophenyl)-5-oxopyrrolidin-3-yl)-3-(4-methoxyphenyl)propanamide
- N-(1-(3-methylphenyl)-5-oxopyrrolidin-3-yl)-3-(4-methoxyphenyl)propanamide
Uniqueness
N-(1-(3-fluorophenyl)-5-oxopyrrolidin-3-yl)-3-(4-methoxyphenyl)propanamide is unique due to the presence of the fluorine atom, which can significantly influence its chemical reactivity and biological activity. Fluorine atoms can enhance the metabolic stability of the compound, improve its binding affinity to biological targets, and alter its electronic properties.
Propiedades
Fórmula molecular |
C20H21FN2O3 |
|---|---|
Peso molecular |
356.4 g/mol |
Nombre IUPAC |
N-[1-(3-fluorophenyl)-5-oxopyrrolidin-3-yl]-3-(4-methoxyphenyl)propanamide |
InChI |
InChI=1S/C20H21FN2O3/c1-26-18-8-5-14(6-9-18)7-10-19(24)22-16-12-20(25)23(13-16)17-4-2-3-15(21)11-17/h2-6,8-9,11,16H,7,10,12-13H2,1H3,(H,22,24) |
Clave InChI |
RMBZRIPPOKOQTK-UHFFFAOYSA-N |
SMILES canónico |
COC1=CC=C(C=C1)CCC(=O)NC2CC(=O)N(C2)C3=CC(=CC=C3)F |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




![7-(4-bromophenyl)-N-(4-methoxyphenyl)-5-methyl-4,7-dihydro[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxamide](/img/structure/B11260611.png)

![N-ethyl-2-[(6-oxo-9-phenyl-6,9-dihydro-1H-purin-8-yl)sulfanyl]-N-phenylacetamide](/img/structure/B11260620.png)
![N1-(4-chlorophenyl)-N2-(2-(2-(thiophen-2-yl)thiazolo[3,2-b][1,2,4]triazol-6-yl)ethyl)oxalamide](/img/structure/B11260624.png)

![6-(3,4-dimethylphenyl)-3-(2-methoxyphenyl)-7H-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazine](/img/structure/B11260629.png)
![N-(2-(2-(3-fluorophenyl)thiazolo[3,2-b][1,2,4]triazol-6-yl)ethyl)-2,4-dimethoxybenzamide](/img/structure/B11260637.png)
![N1-(2,4-dimethylphenyl)-N2-(2-(2-(3-fluorophenyl)thiazolo[3,2-b][1,2,4]triazol-6-yl)ethyl)oxalamide](/img/structure/B11260646.png)
![7-(2-chlorophenyl)-N-(2-ethoxyphenyl)-5-methyl-4,7-dihydro[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxamide](/img/structure/B11260653.png)
![N-(3-fluorophenyl)-2-(6-(4-fluorophenyl)imidazo[2,1-b]thiazol-3-yl)acetamide](/img/structure/B11260658.png)
![3-(5-Chloro-2,4-dimethoxyphenyl)-1-[3-({8-methyl-4-oxo-4H-pyrido[1,2-A]pyrimidin-2-YL}methoxy)phenyl]urea](/img/structure/B11260668.png)
![3-(Piperidin-1-YL)-6-[4-(3,4,5-trimethoxybenzoyl)piperazin-1-YL]pyridazine](/img/structure/B11260679.png)
